molecular formula C23H24N4O5S B2541538 N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide CAS No. 899944-90-2

N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide

Cat. No. B2541538
CAS RN: 899944-90-2
M. Wt: 468.53
InChI Key: SITBSVLXRJKVDW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing different functional groups. Unfortunately, without specific information or a known synthesis route for this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The presence of the pyrazole ring could impart certain chemical properties to the compound, such as the ability to participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the functional groups present. For example, the presence of a pyrazole ring could make the compound more polar and potentially increase its solubility in water .

Scientific Research Applications

Photodynamic Therapy and Fluorescence Properties

One study discusses a new zinc phthalocyanine with high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups containing Schiff base, highlighting its usefulness in photodynamic therapy due to good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant and α-Glucosidase Inhibitory Activities

Another study focused on the synthesis, spectroscopic characterization, reactive properties, and biological evaluation of Schiff bases tethered 1,2,4-triazole and pyrazole rings. It revealed significant antioxidant and α-glucosidase inhibitory potentials, suggesting potential applications in managing oxidative stress and diabetes (Pillai et al., 2019).

Molecular Docking and Spectroscopic Studies

A different study involved the synthesis, structural, molecular docking, and spectroscopic studies of (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide. This compound displayed potential anti-diabetic agent properties based on molecular docking studies, suggesting its role in drug design and therapeutic applications (Karrouchi et al., 2021).

Synthesis and Antibacterial Activity

Finally, research on the synthesis, crystal structure, theoretical calculation, spectroscopic, and antibacterial activity studies of copper(II) complexes bearing bidentate Schiff base ligands derived from 4-aminoantipyrine highlighted the influence of substitutions on antibacterial activity. This study provides insights into designing metal complexes with promising biological potential against bacterial species (Kargar et al., 2021).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many pyrazole derivatives are known to have antimicrobial, anti-inflammatory, and antitumor activities .

Future Directions

The future research directions would likely depend on the biological activities exhibited by the compound. Given the known activities of many pyrazole derivatives, potential areas of research could include exploring its potential as a therapeutic agent for various diseases .

properties

IUPAC Name

N'-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5S/c1-14-8-9-19(15(2)10-14)27-21(17-12-33(30,31)13-18(17)26-27)25-23(29)22(28)24-11-16-6-4-5-7-20(16)32-3/h4-10H,11-13H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITBSVLXRJKVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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